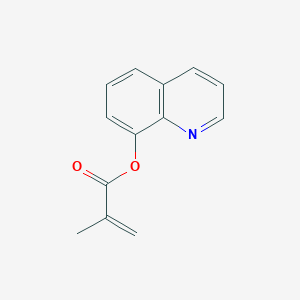
8-Quinolyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolyl methacrylate (8-QMA) is a chemical compound that has been widely used in scientific research as a fluorescent probe for the detection of metal ions. It is a derivative of quinoline, an organic compound that is commonly found in many natural products. 8-QMA has a unique structure that allows it to selectively bind to metal ions, making it a valuable tool for studying metal ion interactions in biological systems.
Mecanismo De Acción
The mechanism of action of 8-Quinolyl methacrylate involves the selective binding of the compound to metal ions. The quinoline moiety of 8-Quinolyl methacrylate binds to the metal ion, while the methacrylate group provides a fluorescent signal upon excitation with light. The binding of metal ions to 8-Quinolyl methacrylate results in a change in the fluorescent signal, allowing for the detection of metal ion concentrations in biological systems.
Efectos Bioquímicos Y Fisiológicos
8-Quinolyl methacrylate has been shown to have minimal biochemical and physiological effects on living systems. The compound is relatively non-toxic and does not interfere with normal cellular processes. However, it is important to note that the concentration of 8-Quinolyl methacrylate used in experiments should be carefully controlled to avoid any potential toxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-Quinolyl methacrylate in lab experiments is its selectivity for metal ions. This allows for the specific detection of metal ion concentrations in biological systems. Additionally, the fluorescent properties of 8-Quinolyl methacrylate allow for real-time monitoring of metal ion dynamics. However, one limitation of using 8-Quinolyl methacrylate is its relatively low solubility in water, which can limit its application in aqueous environments.
Direcciones Futuras
There are several future directions for the use of 8-Quinolyl methacrylate in scientific research. One potential application is the development of new fluorescent probes that are more selective for specific metal ions. Additionally, 8-Quinolyl methacrylate could be used in the development of new imaging techniques for the detection of metal ions in living systems. Finally, the use of 8-Quinolyl methacrylate in combination with other fluorescent probes could allow for the simultaneous detection of multiple metal ions in biological systems.
Métodos De Síntesis
The synthesis of 8-Quinolyl methacrylate involves the reaction of quinoline with methacrylic acid in the presence of a catalyst. The resulting product is a yellowish powder that is soluble in organic solvents such as chloroform and methanol. The purity of the compound can be verified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
8-Quinolyl methacrylate has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has been used to study the role of metal ions in biological processes such as enzyme activity, protein folding, and DNA replication. The fluorescent properties of 8-Quinolyl methacrylate allow for the monitoring of metal ion concentrations in real-time, making it a valuable tool for studying metal ion dynamics in living systems.
Propiedades
Número CAS |
19352-51-3 |
|---|---|
Nombre del producto |
8-Quinolyl methacrylate |
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
quinolin-8-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2/c1-9(2)13(15)16-11-7-3-5-10-6-4-8-14-12(10)11/h3-8H,1H2,2H3 |
Clave InChI |
WOCXVYHJGQMHTR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC=CC2=C1N=CC=C2 |
SMILES canónico |
CC(=C)C(=O)OC1=CC=CC2=C1N=CC=C2 |
Otros números CAS |
19352-51-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



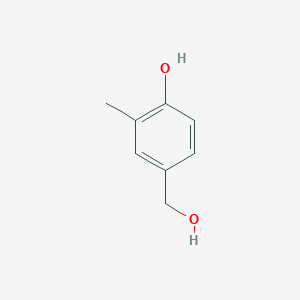
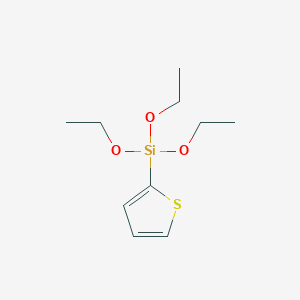
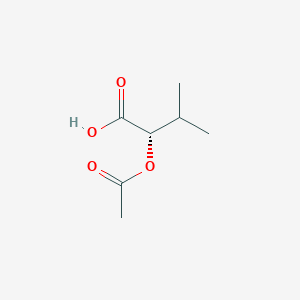
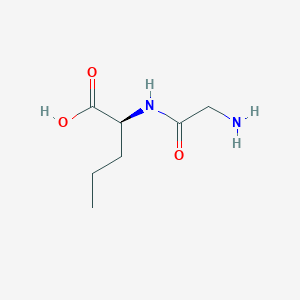
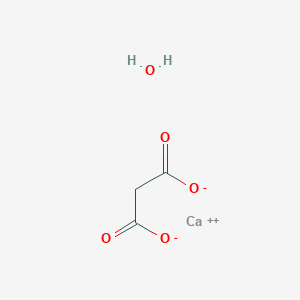
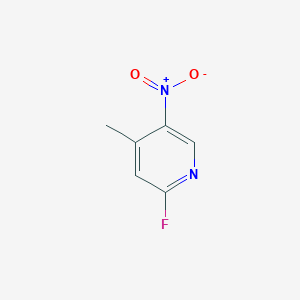
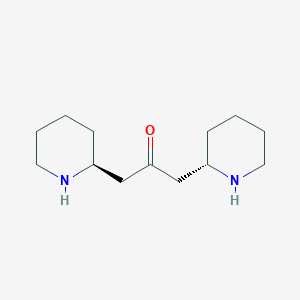
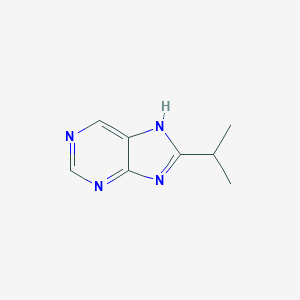
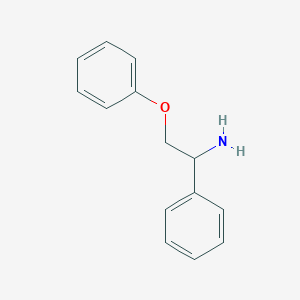
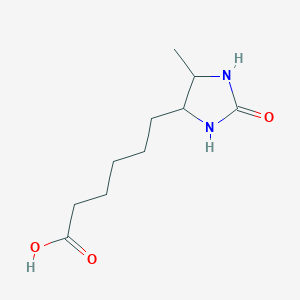
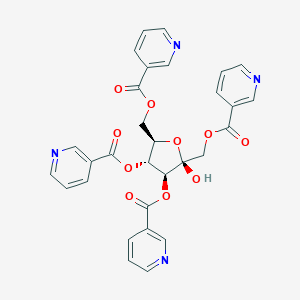
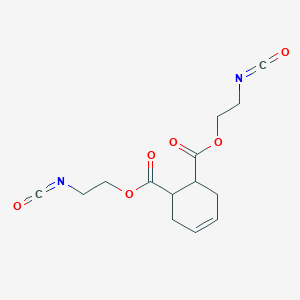
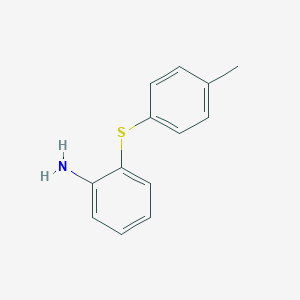
![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)